molecular formula C7H13NO B12551692 (6R)-6-Hydroxyheptanenitrile CAS No. 189108-45-0

(6R)-6-Hydroxyheptanenitrile

Cat. No.: B12551692
CAS No.: 189108-45-0
M. Wt: 127.18 g/mol
InChI Key: JFVSMWVMWJLBJW-SSDOTTSWSA-N
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Description

(6R)-6-Hydroxyheptanenitrile: is an organic compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-Hydroxyheptanenitrile typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 6-cyano-2-hexanone using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and high efficiency. The use of chiral catalysts in these reactors is crucial for maintaining the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (6R)-6-Hydroxyheptanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products Formed:

    Oxidation: Formation of 6-oxoheptanenitrile or 6-carboxyheptanenitrile.

    Reduction: Formation of 6-aminoheptanol.

    Substitution: Formation of 6-chloroheptanenitrile or 6-bromoheptanenitrile.

Scientific Research Applications

Chemistry: (6R)-6-Hydroxyheptanenitrile is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a precursor for the synthesis of biologically active compounds, such as amino acids and peptides.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, including anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chiral nature makes it a valuable intermediate in the synthesis of optically active compounds.

Mechanism of Action

The mechanism of action of (6R)-6-Hydroxyheptanenitrile depends on its specific application. In chemical reactions, its hydroxyl and nitrile groups can participate in various transformations, leading to the formation of new compounds. In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Molecular Targets and Pathways:

    Enzymes: this compound can be a substrate for enzymes involved in oxidation-reduction reactions.

    Receptors: The compound or its derivatives may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

    (6S)-6-Hydroxyheptanenitrile: The enantiomer of (6R)-6-Hydroxyheptanenitrile, with opposite stereochemistry.

    6-Hydroxyhexanenitrile: A similar compound with one less carbon atom in the chain.

    6-Hydroxyheptanoic acid: A compound with a carboxylic acid group instead of a nitrile group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

By understanding the properties, preparation methods, and applications of this compound, researchers can harness its potential in various scientific and industrial fields.

Properties

CAS No.

189108-45-0

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(6R)-6-hydroxyheptanenitrile

InChI

InChI=1S/C7H13NO/c1-7(9)5-3-2-4-6-8/h7,9H,2-5H2,1H3/t7-/m1/s1

InChI Key

JFVSMWVMWJLBJW-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCCCC#N)O

Canonical SMILES

CC(CCCCC#N)O

Origin of Product

United States

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